molecular formula C15H11BrClFN2O3 B5979795 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide CAS No. 5794-56-9

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide

Cat. No.: B5979795
CAS No.: 5794-56-9
M. Wt: 401.61 g/mol
InChI Key: OTSLKNFZHSIIFU-UHFFFAOYSA-N
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Description

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes bromine, chlorine, fluorine, and phenoxy groups. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-fluorobenzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phenoxy and hydrazide groups play a significant role.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cells, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide can be compared with other similar compounds, such as:

  • N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-biphenylcarbohydrazide
  • N’-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFN2O3/c16-11-7-9(17)5-6-13(11)23-8-14(21)19-20-15(22)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSLKNFZHSIIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362246
Record name ST51007883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5794-56-9
Record name ST51007883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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